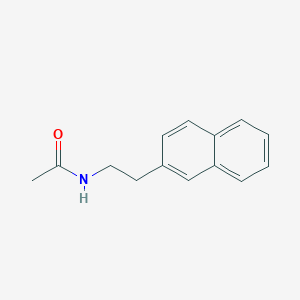

N-(2-(Naphthalen-2-yl)ethyl)acetamide

描述

N-(2-(Naphthalen-2-yl)ethyl)acetamide is an organic compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to an acetamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Naphthalen-2-yl)ethyl)acetamide typically involves the reaction of 2-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds as follows:

Starting Materials: 2-naphthylamine and acetic anhydride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at a temperature of around 60-80°C.

Procedure: The 2-naphthylamine is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred and heated to the desired temperature for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

N-(2-(Naphthalen-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Naphthalene-2-carboxylic acid derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Halogenated naphthalene derivatives.

科学研究应用

N-(2-(Naphthalen-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of N-(2-(Naphthalen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(2-(Naphthalen-1-yl)ethyl)acetamide

- N-(2-(Naphthalen-2-yloxy)ethyl)acetamide

- N-(2-(Naphthalen-2-yl)ethyl)benzamide

Uniqueness

N-(2-(Naphthalen-2-yl)ethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

生物活性

N-(2-(Naphthalen-2-yl)ethyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene moiety linked to an ethyl chain and an acetamide functional group. This structural configuration contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses such as:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects against specific cancer cell lines.

- Neuropharmacological Effects : Potential applications in targeting neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its efficacy against bacterial strains, including Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01). The compound has been reported to induce cell cycle arrest in the S phase, leading to reduced proliferation rates. The following table summarizes its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| NPC-TW01 | 0.6 | Cell cycle arrest in S phase |

| H661 (Lung Carcinoma) | Not specified | Induces apoptosis |

| Hep3B (Hepatoma) | Not specified | Alters cellular signaling pathways |

Neuropharmacological Potential

There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects, particularly in models of Parkinson's disease. These compounds have shown promise in modulating metabolic pathways associated with neurodegeneration.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide exhibited an IC50 value of 0.6 μM against NPC-TW01 cells, highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Studies : In tests against Staphylococcus aureus, the compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Effects : Research has indicated that certain derivatives could inhibit pathways relevant to neurodegenerative diseases, suggesting a role in pharmacological applications targeting conditions like Parkinson's disease .

常见问题

Basic Questions

Q. What are the standard synthetic routes for N-(2-(naphthalen-2-yl)ethyl)acetamide?

- Methodological Answer : A common approach involves coupling 2-naphthylacetic acid with an amine (e.g., 4-hydroxy-3-methoxyphenethylamine) using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) in anhydrous dimethyl sulfoxide (DMSO). The reaction is stirred at room temperature, followed by dilution with ethyl acetate, washing with water and sodium bicarbonate, and drying to yield the product as a white solid . Alternative routes may employ TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) with lutidine in dichloromethane (DCM) for similar amide bond formations .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, in N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide, ¹H NMR reveals aromatic protons at δ 7.8–7.2 ppm and methylene protons at δ 3.5–2.8 ppm, while ¹³C NMR confirms carbonyl carbons at ~170 ppm . Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups (e.g., amide C=O stretch at ~1639 cm⁻¹) and molecular weight .

Q. What solvents and reaction conditions are optimal for synthesis?

- Methodological Answer : Polar aprotic solvents like DMSO are preferred for HATU-mediated couplings due to their ability to stabilize reactive intermediates . For TBTU-based methods, DCM is used with lutidine to neutralize acids generated during activation . Reactions are typically monitored via thin-layer chromatography (TLC) to ensure completion .

Advanced Research Questions

Q. How can coupling agents be optimized for amide bond formation in this compound?

- Methodological Answer : HATU and TBTU are both effective but differ in reactivity and byproduct solubility. HATU, a uronium-based agent, offers higher coupling efficiency in DMSO, while TBTU in DCM may reduce side reactions in moisture-sensitive conditions. Researchers should compare yields and purity under varying temperatures (e.g., room temperature vs. reflux) and solvent systems .

Q. What strategies address low yields in multicomponent syntheses of naphthalene-containing acetamides?

- Methodological Answer : Adjusting stoichiometry (e.g., excess amine or carboxylic acid) and employing catalysts like tetrabutylammonium iodide (TBAI) can enhance reactivity. For example, in multicomponent reactions involving naphthols, optimizing molar ratios of reactants and using TLC to track intermediates reduces undesired byproducts .

Q. How are amorphous forms of this compound derivatives synthesized and characterized?

- Methodological Answer : Amorphous forms, as described in patent literature, are generated via rapid solvent evaporation or spray drying. Characterization involves X-ray powder diffraction (XRPD) to confirm lack of crystallinity and differential scanning calorimetry (DSC) to identify glass transition temperatures. Solubility and stability studies are critical for pharmaceutical applications .

Q. How can contradictions in reported spectral data (e.g., NMR shifts or melting points) be resolved?

- Methodological Answer : Reproduce synthesis under identical conditions (e.g., solvent purity, drying time) and validate using high-resolution mass spectrometry (HRMS) or single-crystal X-ray diffraction. For example, discrepancies in melting points may arise from polymorphic forms, necessitating recrystallization in different solvents .

Q. Data Contradiction Analysis

Q. Why do coupling agent efficiencies vary across studies?

- Analysis : reports TBTU in DCM with lutidine, while uses HATU in DMSO. DMSO’s high polarity may enhance HATU’s activation of carboxylic acids, leading to faster reaction times. However, TBTU in DCM is preferable for acid-sensitive substrates. Researchers must balance solvent compatibility, substrate stability, and scalability .

Q. How do substituents on the naphthalene ring affect reaction outcomes?

- Analysis : Electron-donating groups (e.g., methoxy in ) increase nucleophilicity of the amine, improving coupling yields. Conversely, steric hindrance from bulky substituents (e.g., 3,4-dimethylphenyl in ) may necessitate longer reaction times or elevated temperatures .

属性

IUPAC Name |

N-(2-naphthalen-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(16)15-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10H,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUFMHLNOJUCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633537 | |

| Record name | N-[2-(Naphthalen-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861798-14-3 | |

| Record name | N-[2-(Naphthalen-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。